Semapimod hydrochloride

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrazines - Hydrazones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

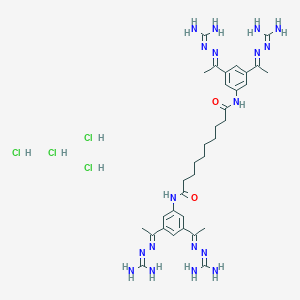

IUPAC Name |

N,N'-bis[3,5-bis[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]decanediamide;tetrahydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H52N18O2.4ClH/c1-19(45-49-31(35)36)23-13-24(20(2)46-50-32(37)38)16-27(15-23)43-29(53)11-9-7-5-6-8-10-12-30(54)44-28-17-25(21(3)47-51-33(39)40)14-26(18-28)22(4)48-52-34(41)42;;;;/h13-18H,5-12H2,1-4H3,(H,43,53)(H,44,54)(H4,35,36,49)(H4,37,38,50)(H4,39,40,51)(H4,41,42,52);4*1H/b45-19+,46-20+,47-21+,48-22+;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHASPGBAIQZLY-RTQZJKMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NN=C(N)N)C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)NC2=CC(=CC(=C2)C(=NN=C(N)N)C)C(=NN=C(N)N)C)C(=NN=C(N)N)C.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\N=C(N)N)/C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)NC2=CC(=CC(=C2)/C(=N/N=C(N)N)/C)/C(=N/N=C(N)N)/C)/C(=N/N=C(N)N)/C.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H56Cl4N18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301028119 | |

| Record name | Semapimod hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

890.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164301-51-3 | |

| Record name | Semapimod hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164301513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Semapimod hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SEMAPIMOD TETRAHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A16WYQ522A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context and Evolution As a Research Compound

The journey of Semapimod (B1236278) began at the Picower Institute for Medical Research, where it was first synthesized. Initially known by the research designation CNI-1493, the compound was designed to manage inflammatory diseases by inhibiting nitric oxide synthesis in inflammatory macrophages. wikipedia.org This was thought to be achieved by blocking the uptake of arginine, a necessary component for nitric oxide production by these cells. wikipedia.org

Early studies in the mid-1990s quickly revealed that Semapimod's capabilities extended beyond its initial purpose. Researchers discovered that it could suppress nitric oxide synthesis at concentrations ten times lower than what was needed to inhibit arginine uptake, indicating a broader and more complex mechanism of action. wikipedia.org This finding spurred further investigation into its anti-inflammatory and immunomodulatory properties.

The compound was licensed to Cytokine PharmaSciences, which continued its development. wikipedia.org A significant hurdle in its early clinical application was the need for intravenous administration, which led to dose-limiting side effects. wikipedia.org This challenge prompted the development of a new salt form, CPSI-2364, designed for oral administration, marking a critical advancement in its potential clinical use. wikipedia.orgbiospace.com In 2011, Ferring Pharmaceuticals acquired Cytokine PharmaSciences, taking over the development of Semapimod.

Nomenclature and Associated Research Identifiers

Throughout its history, Semapimod (B1236278) has been known by several names and identifiers in scientific literature and clinical trials. This naming evolution reflects its progression from an experimental molecule to a compound of significant research interest.

The most prominent research identifier is CNI-1493 . wikipedia.orgontosight.ai This was its initial designation during its development at the Picower Institute for Medical Research. As the compound advanced, the International Nonproprietary Name (INN) Semapimod was assigned, signaling its recognition as a potential therapeutic agent.

Another key identifier is CPSI-2364 , which refers to a specific, more soluble salt form of Semapimod developed for oral administration to overcome the limitations of the original intravenous formulation. biospace.com The compound has also been referred to as AXD-455 . ontosight.ai

The table below summarizes the key nomenclature and identifiers for Semapimod.

| Name/Identifier | Context | Reference |

| Semapimod | International Nonproprietary Name (INN) | wikipedia.org |

| CNI-1493 | Initial research designation | wikipedia.orgontosight.ai |

| CPSI-2364 | Orally active salt form | biospace.commedchemexpress.com |

| AXD-455 | Alternative research identifier | ontosight.ai |

Preclinical Efficacy Studies and Therapeutic Potential in Disease Models

Synergistic Anti-Tumor Effects with Other Modalities (e.g., Radiation)

Preclinical research has demonstrated that semapimod (B1236278) (tetrahydrochloride) can significantly enhance the therapeutic efficacy of ionizing radiation, particularly in the context of glioblastoma. nih.gov This synergistic relationship is primarily attributed to semapimod's immunomodulatory effects within the tumor microenvironment, rather than a direct cytotoxic impact on cancer cells. nih.gov

Studies utilizing a syngeneic orthotopic mouse model of glioblastoma have shown that while semapimod administered as a monotherapy does not significantly extend survival, its combination with fractionated radiation leads to a marked improvement in survival rates. nih.gov In these preclinical models, the combination therapy resulted in a notable increase in the number of apoptotic tumor cells compared to radiation alone, indicating that semapimod acts as a radiosensitizer. nih.gov

The mechanism underlying this synergy appears to be the targeting of microglia and/or infiltrating macrophages within the brain. nih.gov Glioblastoma is known to be highly resistant to ionizing radiation, and evidence suggests that microglia can promote this resistance. nih.gov Semapimod has been shown to inhibit the microglia-stimulated survival of irradiated glioblastoma cells in vitro. nih.gov Specifically, in co-culture experiments, while microglia enhanced the survival of glioblastoma cells following radiation, the addition of semapimod abolished this protective effect. nih.gov This effect is selective, as semapimod did not impact the survival of glioblastoma cell monocultures, underscoring its specific action on the monocytic lineage cells. nih.gov

Furthermore, semapimod has been observed to inhibit microglia-stimulated glioblastoma cell invasion. nih.gov In vitro invasion assays demonstrated that the presence of glioblastoma cells stimulates microglia invasion, an effect that is nullified by semapimod. nih.gov

The following table summarizes the key findings from a preclinical study on the synergistic effects of semapimod and radiation in a glioblastoma model.

| Preclinical Model | Treatment Group | Key Findings | Reference |

| GL261 glioblastoma-bearing mice | Semapimod only | No significant increase in median survival (22 days vs. 20 days for control). | nih.gov |

| GL261 glioblastoma-bearing mice | Semapimod + Radiation (10 Gy total, fractionated) | Strongly increased survival compared to radiation alone. | nih.gov |

| GL261 glioblastoma-bearing mice | Semapimod + Radiation | Approximately doubled the percentage of apoptotic tumor cells compared to radiation alone. | nih.gov |

| In vitro co-culture of GL261 cells and microglia | Radiation only | Microglia enhanced the survival of irradiated GL261 cells by 50%. | nih.gov |

| In vitro co-culture of GL261 cells and microglia | Semapimod + Radiation | Abolished the pro-survival effect of microglia on irradiated GL261 cells. | nih.gov |

Establishment and Utilization of Cellular Research Models

In vitro research has been fundamental in elucidating the mechanisms of action of Semapimod (tetrahydrochloride). Scientists have utilized both primary cell cultures, which closely mimic in vivo conditions, and immortalized cell lines, which offer reproducibility and scalability, to investigate the compound's effects on cellular signaling and inflammatory responses.

Primary cells isolated directly from tissues are crucial for studying the effects of Semapimod in a physiologically relevant context. Macrophages and microglia, key players in the immune response, have been a primary focus. In murine macrophage cultures, Semapimod treatment leads to a significant decrease in the phosphorylation of p38 mitogen-activated protein kinase (p38-MAPK). researchgate.netmedchemexpress.com This inhibition of the p38 MAPK pathway results in the reduced expression of proinflammatory genes, including macrophage inflammatory protein-1alpha, interleukin-6 (IL-6), monocyte chemoattractant protein-1, and intercellular adhesion molecule-1. researchgate.netmedchemexpress.com Furthermore, Semapimod has been shown to completely abrogate nitric oxide production by macrophages and inhibit the production of key proinflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), IL-1β, and IL-6. researchgate.netmedchemexpress.comglpbio.com

Research using primary microglia, the resident macrophages of the central nervous system, has revealed Semapimod's potential in neuro-inflammatory contexts. nih.gov In co-culture models with GL261 glioblastoma cells, Semapimod was found to inhibit microglia-stimulated tumor cell invasion. medchemexpress.comnih.gov This effect appears selective to cells of the monocytic lineage, as the compound did not affect serum-stimulated glioblastoma cell invasion. medchemexpress.com

Studies involving other primary cell types, such as enterocytes and endothelial cells, have also provided valuable insights. In models of necrotizing enterocolitis (NEC), Semapimod has been shown to protect intestinal epithelial cells from cell death. physiology.org Investigations into endothelial dysfunction have noted that blockade of proinflammatory cytokines by compounds like Semapimod can lead to functional improvements. glpbio.com The regulation of drug-metabolizing enzymes in human coronary artery endothelial cells by inflammatory mediators is an area of emerging research, highlighting the potential for compounds like Semapimod to influence local drug bioavailability in the vasculature. frontiersin.org

Table 1: Effects of Semapimod on Primary Cell Cultures | Cell Type | Research Context | Key Findings | Citations | | :--- | :--- | :--- | :--- | | Macrophages | Inflammation, Postoperative Ileus | Inhibits p38-MAPK phosphorylation, decreases proinflammatory gene expression (MIP-1α, IL-6, MCP-1, ICAM-1), and abrogates nitric oxide production. researchgate.netmedchemexpress.com Inhibits production of TNF-α, IL-1β, and IL-6. medchemexpress.comglpbio.com | | Microglia | Glioblastoma | Inhibits microglia-stimulated glioblastoma cell invasion in co-culture models. medchemexpress.comnih.gov Does not affect microglia-stimulated glioblastoma cell proliferation. medchemexpress.com | | Enterocytes | Necrotizing Enterocolitis (NEC) | Protects against intestinal epithelial cell death and hypoxia-induced gut injury. physiology.org | | Endothelial Cells | Endothelial Dysfunction | Ameliorates endothelial dysfunction by blocking proinflammatory cytokines. glpbio.com |

Immortalized cell lines provide stable and consistent models for mechanistic studies. The rat intestinal epithelioid cell line IEC-6 has been instrumental in dissecting Semapimod's effect on Toll-like receptor (TLR) signaling. In IEC-6 cells, Semapimod inhibits the activation of p38 MAPK and NF-κB, as well as the induction of cyclooxygenase-2, in response to TLR ligands but not in response to IL-1β or other stressors. nih.govresearchgate.net This research demonstrated that Semapimod specifically desensitizes cells to lipopolysaccharide (LPS) by inhibiting TLR4 signaling, with an IC50 of approximately 0.3 μM. nih.govresearchgate.net

In the field of neuro-oncology, murine GL261 glioblastoma cells have been used in conjunction with primary microglia to create in vitro models of the tumor microenvironment. nih.govresearchgate.net These studies showed that while microglia promote glioblastoma cell invasion, this effect can be blocked by Semapimod. medchemexpress.comnih.gov Notably, Semapimod's inhibitory action was specific to the microglia-stimulated invasion and did not impact the baseline proliferation of the GL261 glioblastoma cells. medchemexpress.comnih.gov

Table 2: Semapimod Studies Using Immortalized Cell Lines | Cell Line | Model System | Key Findings | Citations | | :--- | :--- | :--- | :--- | | Rat IEC-6 | Intestinal Inflammation / TLR Signaling | Inhibits activation of p38 MAPK and NF-κB and induction of cyclooxygenase-2 by TLR ligands. nih.govresearchgate.net Desensitizes cells to LPS by inhibiting TLR4 signaling (IC50 ≈0.3 μM). nih.govresearchgate.net | | GL261 (Murine Glioblastoma) | Glioblastoma Tumor Microenvironment (co-cultured with microglia) | Semapimod inhibits microglia-stimulated GL261 invasion. medchemexpress.comnih.gov Semapimod does not affect microglia-stimulated GL261 proliferation. medchemexpress.comnih.gov |

Primary Cell Cultures (e.g., Macrophages, Microglia, Enterocytes, Endothelial Cells)

Biochemical and Proteomic Approaches for Target Identification

Identifying the direct molecular targets of a compound is critical to understanding its mechanism of action. For Semapimod, a combination of affinity-based chemical proteomics and mass spectrometry was employed to pinpoint its binding partners within the cell.

To identify the molecular target of Semapimod, researchers utilized an ATP-desthiobiotin pull-down assay. nih.govresearchgate.net This technique uses a chemical probe, desthiobiotin-ATP, which consists of an ATP analog linked to desthiobiotin. fishersci.sethermofisher.com This probe can covalently bind to conserved lysine (B10760008) residues within the ATP-binding sites of various proteins, such as kinases and chaperones. fishersci.senih.gov After labeling the cellular proteins in a lysate with the probe, the desthiobiotin tag allows for the specific capture and enrichment of these proteins using streptavidin agarose (B213101) resin. thermofisher.comnih.gov This affinity purification method isolates proteins that bind ATP, enabling the identification of potential drug targets that interact with such sites. nih.govresearchgate.netresearchgate.net

Following the pull-down assay, the enriched proteins were identified using mass spectrometry. nih.govresearchgate.net This powerful analytical technique measures the mass-to-charge ratio of ionized peptides. proteomics.com.au The proteins captured by the ATP-desthiobiotin probe were digested into smaller peptides, which were then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). proteomics.com.au The resulting fragmentation spectra were compared against protein databases to identify the specific proteins that were pulled down. proteomics.com.au Through this combined approach, gp96 (also known as GRP94 or TRA1), an endoplasmic reticulum-localized chaperone protein of the HSP90 family, was identified as a direct molecular target of Semapimod. nih.govresearchgate.net Further investigation confirmed that Semapimod inhibits the ATP-binding and ATPase activities of gp96. nih.gov

Table 3: Biochemical Target Identification of Semapimod | Technique | Identified Target | Key Findings | Citations | | :--- | :--- | :--- | :--- | | ATP-Desthiobiotin Pull-Down Assay | ATP-binding proteins | Enriched for cellular proteins that bind ATP, allowing for the isolation of potential Semapimod targets. nih.govresearchgate.net | | Mass Spectrometry | gp96 (GRP94) | Identified gp96, an endoplasmic reticulum chaperone, as a direct binding partner of Semapimod. nih.govresearchgate.net Semapimod was subsequently shown to inhibit the ATP-binding and ATPase activities of gp96 (IC50 ≈0.2-0.4 μM). nih.govresearchgate.net |

ATP-Desthiobiotin Pull-Down Assays

Molecular Biology Techniques for Pathway Analysis

Following the identification of cellular effects and molecular targets, various molecular biology techniques have been employed to analyze the specific signaling pathways modulated by Semapimod. Western blot analysis has been frequently used to detect changes in protein phosphorylation, confirming, for example, that Semapimod inhibits the phosphorylation of p38 MAPK in macrophages. researchgate.netphysiology.org

To quantify the downstream effects on inflammatory mediators, enzyme-linked immunosorbent assays (ELISAs) have been used to measure the secretion of cytokines such as TNF-α, IL-1β, and IL-6 from cultured cells, demonstrating a significant reduction after Semapimod treatment. researchgate.netresearchgate.net The impact on gene expression has been assessed using techniques like real-time polymerase chain reaction (RT-PCR), which has shown that Semapimod downregulates the transcription of various proinflammatory genes. researchgate.netmedchemexpress.com

The mechanism of TLR signaling inhibition was further elucidated by showing that Semapimod blocks the cell-surface recruitment of the MyD88 adapter protein, a critical early event in the pathway. nih.govresearchgate.net Prolonged exposure to Semapimod was also observed to cause an accumulation of TLR4 and TLR9 in the perinuclear space, which is consistent with retention in the endoplasmic reticulum and an expected consequence of impairing the function of their chaperone, gp96. nih.govresearchgate.net These collective findings indicate that Semapimod desensitizes TLR signaling primarily through its inhibitory effect on the TLR chaperone gp96. nih.govresearchgate.net

Western Blotting for Protein Phosphorylation and Degradation (e.g., p38 MAPK, IkBα)

Western blotting is a key technique used to investigate the molecular mechanisms of Semapimod by detecting specific proteins in a sample. This method has been instrumental in elucidating the compound's effects on crucial signaling pathways involved in inflammation.

Research has consistently shown that Semapimod treatment leads to a significant decrease in the phosphorylation of p38 mitogen-activated protein kinase (p38-MAPK) in macrophages. medchemexpress.commedchemexpress.cominvivochem.comresearchgate.net The p38 MAPK pathway is a central regulator of cellular responses to inflammatory cytokines and stress. cellsignal.cn By analyzing protein extracts from cells treated with Semapimod, studies have demonstrated a reduction in the active, phosphorylated form of p38 MAPK, indicating an inhibition of this pro-inflammatory signaling cascade. medchemexpress.commedchemexpress.cominvivochem.comresearchgate.net Antibodies specific to the phosphorylated forms of p38 (e.g., at Thr180/Tyr182) are used to quantify the extent of pathway activation, with total p38 levels serving as a loading control. cellsignal.cnplos.org

Furthermore, Western blotting has been used to assess Semapimod's impact on the NF-κB pathway through the analysis of the inhibitor of kappa B alpha (IκBα). In unstimulated cells, IκBα binds to NF-κB, retaining it in the cytoplasm. Upon stimulation by agents like lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate pro-inflammatory gene transcription. researchgate.netresearchgate.net Studies using Western blot analysis have shown that Semapimod can suppress the LPS-induced degradation of IκBα, particularly at lower concentrations. This suggests that Semapimod interferes with the activation of the NF-κB pathway, contributing to its anti-inflammatory effects.

Quantitative Gene Expression Analysis (e.g., mRNA levels of inflammatory mediators)

Quantitative gene expression analysis, often performed using quantitative real-time polymerase chain reaction (qRT-PCR), is employed to measure the messenger RNA (mRNA) levels of specific genes, providing insight into how a compound modulates cellular functions at the transcriptional level. biohealth-munich.descispace.com In the context of Semapimod research, this methodology has been vital for understanding its impact on the expression of genes encoding inflammatory mediators.

Studies have demonstrated that Semapimod significantly decreases the proinflammatory gene expression in macrophages. medchemexpress.commedchemexpress.commedchemexpress.comxcessbio.com This includes the downregulation of mRNA for a variety of key inflammatory molecules. medchemexpress.commedchemexpress.commedchemexpress.comxcessbio.com The findings from these analyses correlate with the observed reductions in protein levels, confirming that Semapimod's mechanism involves the transcriptional regulation of inflammatory pathways.

Table 1: Effect of Semapimod on the Gene Expression of Inflammatory Mediators

| Gene Analyzed | Effect Observed | Cell Type |

|---|---|---|

| Macrophage Inflammatory Protein-1alpha (MIP-1α) | Significant Decrease | Macrophages |

| Interleukin-6 (IL-6) | Significant Decrease | Macrophages |

| Monocyte Chemoattractant Protein-1 (MCP-1) | Significant Decrease | Macrophages |

This table summarizes findings on the downregulation of proinflammatory gene expression in macrophages following treatment with Semapimod, as determined by quantitative analysis techniques. medchemexpress.commedchemexpress.comresearchgate.netmedchemexpress.comxcessbio.com

Immunological Assays for Cytokine and Chemokine Quantification

Immunological assays are essential for directly measuring the concentration of cytokines and chemokines, the protein mediators of immune and inflammatory responses. sapient.bionih.gov Techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) and multiplex bead-based assays (e.g., Luminex) allow for the precise quantification of these molecules in cell culture supernatants. nih.gov

Research on Semapimod has extensively used these assays to confirm its function as a potent inhibitor of proinflammatory cytokine production. medchemexpress.commedchemexpress.cominvivochem.com The compound has been shown to inhibit the synthesis and release of several key cytokines that are pivotal in mediating inflammatory responses. medchemexpress.commedchemexpress.cominvivochem.comxcessbio.comwikipedia.orgelifesciences.orgbioscience.co.uk For instance, Semapimod was found to inhibit tumor necrosis factor (TNF) production in human clinical trials. wikipedia.org It also interferes with Toll-like receptor 4 (TLR4) signaling, which is a critical pathway for the production of these cytokines. medchemexpress.commedchemexpress.cominvivochem.comxcessbio.commedkoo.com

Table 2: Summary of Cytokines and Chemokines Inhibited by Semapimod

| Cytokine/Chemokine | Method of Quantification | Research Context |

|---|---|---|

| Tumor Necrosis Factor-alpha (TNF-α) | Immunological Assays | Inhibition of macrophage production; suppression of translation efficiency. medchemexpress.commedchemexpress.cominvivochem.comwikipedia.org |

| Interleukin-1 beta (IL-1β) | Immunological Assays | General inhibition of proinflammatory cytokine production. medchemexpress.commedchemexpress.cominvivochem.comelifesciences.org |

| Interleukin-6 (IL-6) | Immunological Assays | General inhibition of proinflammatory cytokine production. medchemexpress.commedchemexpress.cominvivochem.comelifesciences.org |

| Macrophage Inflammatory Protein-1alpha (MIP-1α) | Gene Expression/Protein Assays | Downregulation in macrophages. medchemexpress.comresearchgate.net |

This table outlines the key cytokines and chemokines whose production is suppressed by Semapimod, as quantified by various immunological and protein detection assays.

Functional Cellular Assays

Functional cellular assays are designed to measure the effect of a compound on specific cellular behaviors and physiological processes. These in vitro tests provide critical information on how a substance might perform in a more complex biological system.

Nitric oxide (NO) is a signaling molecule that plays a significant role in inflammation, and its production by inflammatory macrophages is a hallmark of the inflammatory response. wikipedia.orggoogle.com The Griess assay is a common colorimetric method used to quantify nitrite, a stable and nonvolatile breakdown product of NO in cell culture supernatant, thereby measuring NO production.

Semapimod was initially developed to inhibit nitric oxide synthesis in inflammatory macrophages. wikipedia.org Subsequent research confirmed its potent inhibitory effect on NO production. medchemexpress.commedchemexpress.commedchemexpress.comxcessbio.com Studies have shown that Semapimod treatment can completely abrogate nitric oxide production within the tunica muscularis and significantly inhibits its production in macrophage cell cultures. medchemexpress.commedchemexpress.comresearchgate.netmedchemexpress.comxcessbio.com This inhibition occurs at concentrations lower than those required to block the uptake of arginine, the substrate for NO synthesis, suggesting a more general inhibitory effect on inflammatory responses. wikipedia.org

Cell invasion and migration are fundamental processes in both normal physiology (e.g., immune response) and pathology (e.g., cancer metastasis). sigmaaldrich.comnih.govfrontiersin.org The Boyden chamber or transwell assay is a widely used method to study these processes in vitro. sigmaaldrich.comsigmaaldrich.com In this assay, cells are placed in an upper chamber and migrate through a porous membrane towards a chemoattractant in the lower chamber. To study invasion, the membrane is coated with an extracellular matrix (ECM) material, such as Matrigel. nih.govfrontiersin.org

In vitro studies have demonstrated that Semapimod has a marked inhibitory effect on cell invasion and migration, particularly in the context of glioblastoma. nih.govnih.govplos.org It potently inhibits the invasion of microglia (brain-resident macrophages) that is stimulated by glioblastoma cells. nih.govplos.org This effect is selective, as Semapimod does not affect serum-stimulated glioblastoma cell invasion, highlighting its specificity for cells of the monocytic lineage. medchemexpress.commedchemexpress.com

Table 3: Semapimod's Effect on Cell Invasion and Migration

| Assay Type | Cell Type(s) | Key Finding |

|---|---|---|

| Transwell Invasion Assay | Microglia and GL261 Glioblastoma cells | Semapimod inhibits microglia-stimulated glioblastoma invasion. medchemexpress.comnih.govplos.org |

| Transwell Migration Assay | Microglia | Semapimod abolishes glioblastoma-induced microglia invasion with an IC₅₀ of approximately 60 nM. nih.gov |

This table summarizes the key findings from cell invasion and migration assays investigating the effects of Semapimod.

Cell proliferation assays are used to determine the rate at which cells divide, providing information on a compound's potential cytotoxic or cytostatic effects. These assays can involve direct cell counting or colorimetric methods that measure metabolic activity.

Research indicates that Semapimod's inhibitory actions are not due to general cytotoxicity. Studies have shown that Semapimod does not significantly affect microglia-stimulated glioblastoma cell proliferation in vitro at concentrations where it inhibits invasion. medchemexpress.commedchemexpress.comnih.govplos.org However, other studies have noted that Semapimod can inhibit the proliferation of T-cells following specific stimulation.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| Semapimod (tetrahydrochloride) |

| p38 mitogen-activated protein kinase (p38 MAPK) |

| Inhibitor of kappa B alpha (IκBα) |

| Lipopolysaccharide (LPS) |

| Macrophage Inflammatory Protein-1alpha (MIP-1α) |

| Interleukin-6 (IL-6) |

| Monocyte Chemoattractant Protein-1 (MCP-1) |

| Intercellular Adhesion Molecule-1 (ICAM-1) |

| Tumor Necrosis Factor-alpha (TNF-α) |

| Interleukin-1 beta (IL-1β) |

| Nitric Oxide (NO) |

| Arginine |

| Matrigel |

| SB 203580 |

| TAK-242 |

| Imipenem |

| Omeprazole |

| Eupafolin |

Neutrophil Infiltration Assays

In vitro methodologies to assess the impact of Semapimod on neutrophil infiltration have been central to understanding its mechanism of action in inflammatory processes. Research indicates that Semapimod treatment leads to a significant decrease in the infiltration of neutrophils. medchemexpress.commedchemexpress.cominvivochem.comresearchgate.net

Methodologies for these assays often involve histological analysis of tissue samples following an inflammatory challenge. In experimental models, such as those involving intestinal manipulation, tissue sections are prepared and examined microscopically to quantify the presence of neutrophils within the tissue architecture. researchgate.netgoogle.com The degree of neutrophil infiltration is typically graded based on a semi-quantitative scoring system. For example, a common grading scale ranges from 0 to 3, where a score of 0 represents normal tissue with no pathological changes, and subsequent grades reflect increasing severity of inflammation, characterized by the presence of occasional neutrophils, submucosal edema, epithelial sloughing, and, in severe cases, transmural necrosis. google.com

Studies utilizing these assays have demonstrated that pretreatment with Semapimod significantly reduces the histological evidence of inflammation and the associated influx of neutrophils into the affected tissue. invivochem.comresearchgate.net This inhibitory effect on neutrophil infiltration is a key component of Semapimod's anti-inflammatory profile, observed alongside the decreased expression of proinflammatory genes such as macrophage inflammatory protein-1alpha, interleukin-6, and monocyte chemoattractant protein-1. medchemexpress.cominvivochem.comxcessbio.com

Dose-Response Characterization and Selectivity Profiling in Cell Systems

The dose-dependent effects and target selectivity of Semapimod have been extensively characterized in various cell systems, revealing a nuanced profile of activity.

Dose-Response Characterization

Dose-response studies have been crucial in quantifying the potency of Semapimod. A primary mechanism of action is the inhibition of Toll-like receptor 4 (TLR4) signaling, for which Semapimod exhibits an IC50 (half-maximal inhibitory concentration) of approximately 0.3 μM. medchemexpress.commedchemexpress.cominvivochem.comresearchgate.net This inhibition desensitizes cells to TLR4 ligands like lipopolysaccharide (LPS). researchgate.netncats.io Research has shown this effect is concentration-dependent; while effective against lower concentrations of LPS, Semapimod fails to block cellular responses to high concentrations (≥5 μg/ml). researchgate.netncats.io

Another key molecular target is the heat shock protein gp96, a chaperone essential for the biogenesis of TLRs. researchgate.net Semapimod inhibits the ATP-binding and ATPase activities of gp96 in vitro with an IC50 value in the range of 0.2 to 0.4 μM. medchemexpress.commedchemexpress.cominvivochem.comresearchgate.net The compound also effectively inhibits p38 mitogen-activated protein kinase (p38 MAPK) in macrophages. medchemexpress.commedchemexpress.cominvivochem.com

| Target/Process | Cell System/Assay Type | IC50 Value |

| TLR4 Signaling | Various cell lines | ≈ 0.3 µM |

| gp96 ATPase Activity | In vitro biochemical assay | ≈ 0.2 - 0.4 µM |

Selectivity Profiling

Semapimod demonstrates considerable selectivity in its actions, targeting specific signaling pathways and cell types.

Signaling Pathway Selectivity : In rat intestinal epithelioid cells (IEC-6), Semapimod was found to inhibit the activation of p38 MAPK and NF-κB that is induced by TLR ligands. researchgate.net However, it did not block the activation of these pathways when stimulated by interleukin-1β (IL-1β) or other cellular stressors, indicating a selective action against TLR-mediated signaling. researchgate.netncats.io Furthermore, in vitro kinase assays revealed that Semapimod directly inhibits c-Raf, but does not affect the enzymatic activity of the closely related b-Raf kinase. researchgate.netnih.gov

Cell-Type Selectivity : The compound's effects appear to be selective for certain cell lineages. For instance, while Semapimod (in concentrations of 0-500 nM) inhibits the invasion of GL261 glioblastoma cells that is stimulated by microglia, it does not affect glioblastoma cell invasion stimulated by serum, even at concentrations up to 10 µM. medchemexpress.commedchemexpress.com This finding highlights a selectivity for cells of the monocytic lineage. medchemexpress.com Additionally, at a concentration of 200 nM, Semapimod does not impact the proliferation of glioblastoma cells stimulated by microglia. medchemexpress.commedchemexpress.com

| Area of Selectivity | Effect of Semapimod | No Effect Observed |

| Kinase Inhibition | Inhibits c-Raf researchgate.netnih.gov | Does not inhibit b-Raf researchgate.netnih.gov |

| Signaling Pathway | Inhibits TLR ligand-induced activation of p38 MAPK and NF-κB researchgate.net | Does not inhibit IL-1β or stress-induced activation researchgate.netncats.io |

| Cellular Invasion | Inhibits microglia-stimulated glioblastoma invasion medchemexpress.commedchemexpress.com | Does not affect serum-stimulated glioblastoma invasion medchemexpress.commedchemexpress.com |

| Cellular Proliferation | - | Does not affect microglia-stimulated glioblastoma proliferation (at 200 nM) medchemexpress.commedchemexpress.com |

This detailed profiling underscores that Semapimod's therapeutic potential is based on its potent, yet selective, inhibition of key inflammatory pathways and mediators.

Significance in Basic Science and Preclinical Drug Discovery Research

Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways

Semapimod is recognized as a mitogen-activated protein kinase (MAPK) blocker, influencing the activity of these crucial signaling molecules involved in cellular stress responses and inflammation. invivochem.comnewdrugapprovals.org

Inhibition of p38 MAPK Activation and Downstream Effects

A primary mechanism of semapimod is the inhibition of the p38 MAPK pathway. medchemexpress.com Studies have shown that semapimod significantly decreases the phosphorylation of p38-MAPK in macrophages, which is a critical step in its activation. medchemexpress.comnih.govmedchemexpress.com This inhibition of p38 MAPK activation leads to a cascade of downstream effects, including the reduced production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). invivochem.commedchemexpress.commedchemexpress.com

In experimental models, semapimod's inhibition of the p38 MAPK pathway has been shown to prevent the activation of intestinal macrophages and subsequent gastrointestinal dysmotility following abdominal surgery. nih.gov Furthermore, this action leads to a decrease in the gene expression of several pro-inflammatory mediators, including macrophage inflammatory protein-1alpha, monocyte chemoattractant protein-1, and intercellular adhesion molecule-1, as well as reduced neutrophil infiltration. medchemexpress.commedchemexpress.com In rat intestinal epithelioid cells (IEC-6), semapimod was found to block the activation of p38 MAPK and the subsequent induction of cyclooxygenase-2 (COX-2) when stimulated by Toll-like receptor (TLR) ligands. nih.govresearchgate.netncats.io However, it does not inhibit p38 MAPK activation in response to other stimuli like interleukin-1β or cellular stresses. nih.govresearchgate.netncats.io While semapimod inhibits the activating phosphorylation of MAPKs, it does not directly inhibit the kinases themselves. oup.com

Interference with Toll-Like Receptor (TLR) Signaling Cascades

Semapimod significantly impacts the signaling pathways initiated by Toll-like receptors (TLRs), which are crucial for recognizing pathogen-associated molecular patterns and triggering innate immune responses.

Direct Inhibition of TLR4 Signaling

Semapimod has been demonstrated to be a potent inhibitor of TLR4 signaling, with a reported half-maximal inhibitory concentration (IC50) of approximately 0.3 μM. invivochem.commedchemexpress.commedchemexpress.com TLR4 is the primary receptor for lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. By inhibiting TLR4 signaling, semapimod effectively dampens the inflammatory response to bacterial endotoxins. medkoo.cominvivochem.comnewdrugapprovals.orgmedchemexpress.comnih.govmedchemexpress.comnih.govresearchgate.nettargetmol.com Research in rat IEC-6 intestinal epithelioid cells has shown that semapimod inhibits the activation of NF-κB and the induction of COX-2, which are downstream effects of TLR4 activation. nih.govresearchgate.net

A key target in this inhibitory process is the TLR chaperone protein gp96, an endoplasmic reticulum-localized member of the HSP90 family. nih.govresearchgate.net Semapimod has been shown to inhibit the ATP-binding and ATPase activities of gp96 in vitro with an IC50 of approximately 0.2–0.4 μmol. nih.govresearchgate.net This interference with gp96 function is a critical aspect of its mechanism for desensitizing TLR signaling. nih.govresearchgate.net

Mechanisms of Cellular Desensitization to TLR Ligands

Semapimod induces a state of cellular desensitization to TLR ligands, particularly LPS. medkoo.comnih.govresearchgate.net This desensitization is dose-dependent, with the drug being less effective at blocking responses to high concentrations of LPS (≥5 μg/ml). nih.govresearchgate.net The inhibition of TLR signaling by semapimod is rapid, taking effect almost instantaneously when applied concurrently with LPS. nih.govresearchgate.net

The desensitization is achieved through its action on the TLR chaperone gp96. nih.govresearchgate.net Prolonged exposure to semapimod leads to the accumulation of TLR4 and TLR9 in the perinuclear space, which is consistent with their retention in the endoplasmic reticulum due to impaired gp96 chaperone function. nih.govresearchgate.net This retention prevents the proper trafficking of TLRs to the cell surface, thereby reducing the cell's ability to respond to their respective ligands.

Impact on Early TLR Signaling Events (e.g., MyD88 Adapter Recruitment)

Semapimod interferes with the very early stages of TLR signaling. nih.govncats.io A critical early event in the signaling cascade of most TLRs is the recruitment of the myeloid differentiation primary response 88 (MyD88) adapter protein to the receptor complex upon ligand binding. frontiersin.org Studies have demonstrated that semapimod blocks the cell-surface recruitment of the MyD88 adapter. nih.govresearchgate.netncats.io This blockade of MyD88 recruitment effectively halts the downstream signaling cascade before it can be fully initiated, preventing the activation of transcription factors like NF-κB and the subsequent production of inflammatory mediators. nih.govresearchgate.net

Research Findings on Semapimod's Mechanisms

| Mechanism Category | Specific Action | Key Findings | Cell/Model System |

| MAPK Signaling | Inhibition of p38 MAPK Phosphorylation | Significantly decreased p38-MAPK phosphorylation. | Macrophages |

| Downstream Effects of p38 Inhibition | Reduced expression of pro-inflammatory genes (MIP-1α, IL-6, MCP-1, ICAM-1) and neutrophil infiltration. | Mice | |

| TLR-Ligand Induced Activation | Blocked p38 MAPK activation and COX-2 induction by TLR ligands. | Rat IEC-6 intestinal epithelioid cells | |

| TLR Signaling | Inhibition of TLR4 Signaling | IC50 of approximately 0.3 μM for TLR4 signaling inhibition. | In vitro studies |

| Targeting gp96 | Inhibited ATP-binding and ATPase activities of gp96 (IC50 ≈ 0.2–0.4 μmol). | In vitro studies | |

| Cellular Desensitization | Desensitized cells to LPS; ineffective at high LPS concentrations (≥5 μg/ml). | Rat IEC-6 intestinal epithelioid cells | |

| MyD88 Recruitment | Blocked cell-surface recruitment of the MyD88 adapter protein. | Cell-based assays |

Differential Activity Across TLR Subtypes

Semapimod exhibits a nuanced activity profile across various Toll-like receptor (TLR) subtypes. Research indicates that Semapimod primarily targets and inhibits signaling pathways associated with TLR4 and TLR9. nih.govresearchgate.net It has been shown to inhibit TLR4 signaling with an IC50 value of approximately 0.3 μM. medchemexpress.commedchemexpress.com This inhibition desensitizes cells to lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent activator of TLR4. researchgate.net However, the inhibitory effect of Semapimod on TLR4 is dependent on the concentration of the TLR ligand, as it fails to block responses to high concentrations of LPS (≥5 μg/ml). nih.govncats.io The inhibitory action is rapid, proving effective even when administered at the same time as the TLR ligand. nih.gov

While the focus of much of the available research is on TLR4 and TLR9, the broader effects on other TLRs such as TLR2 and TLR5 are less defined. TLRs are a class of proteins that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). ijbs.comresearchgate.net Different TLRs recognize distinct PAMPs; for instance, TLR2 recognizes lipoproteins, TLR4 detects LPS, and TLR5 identifies bacterial flagellin. ijbs.comscientificarchives.com The differential activity of Semapimod suggests a targeted approach to modulating the immune response, focusing on specific inflammatory pathways initiated by certain TLRs.

Interaction with Endoplasmic Reticulum Chaperone Proteins

Targeting the HSP90 Family Member, gp96

A pivotal aspect of Semapimod's mechanism of action is its interaction with the endoplasmic reticulum (ER) chaperone protein gp96, also known as GRP94. nih.govresearchgate.net Gp96 is a member of the heat shock protein 90 (HSP90) family and is essential for the proper folding, stabilization, and trafficking of a subset of proteins, including several TLRs. nih.govresearchgate.netsisna.org Through techniques such as ATP-desthiobiotin pulldown and mass spectroscopy, gp96 has been identified as a direct molecular target of Semapimod. nih.govresearchgate.net This interaction is central to the compound's ability to desensitize TLR signaling. nih.govresearchgate.netmedchemexpress.com

Inhibition of gp96 ATP-Binding and ATPase Activities

Semapimod exerts its influence on gp96 by directly inhibiting its essential functions. Specifically, it has been demonstrated to inhibit the ATP-binding and ATPase activities of gp96 in vitro. nih.govresearchgate.netmedchemexpress.commedchemexpress.com The concentration required for 50% inhibition (IC50) is approximately 0.2-0.4 μM. nih.govresearchgate.netmedchemexpress.commedchemexpress.com The ATPase activity of gp96 is crucial for its chaperone function, providing the energy required for the conformational changes necessary to fold and process its client proteins, including TLRs. By disrupting this activity, Semapimod effectively cripples the chaperone capabilities of gp96.

Consequences for TLR Biogenesis and Cellular Localization

The inhibition of gp96 function by Semapimod has significant downstream consequences for the biogenesis and cellular localization of certain TLRs. nih.govresearchgate.net Gp96 is critically involved in the maturation and transport of TLRs from the endoplasmic reticulum to their final destinations within the cell. nih.govresearchgate.net Prolonged exposure to Semapimod leads to the accumulation of TLR4 and TLR9 in the perinuclear space, which is consistent with their retention within the endoplasmic reticulum. nih.govresearchgate.netresearchgate.net This ER retention is a direct consequence of the impaired chaperone function of gp96, preventing the proper trafficking of these receptors to the cell surface or endosomes where they would normally encounter their respective ligands. nih.govresearchgate.net This ultimately leads to a desensitization of the cell to TLR4 and TLR9 agonists. nih.govresearchgate.netmedchemexpress.com

Regulation of Pro-Inflammatory Cytokine Production and Gene Expression

Suppression of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6)

A major outcome of Semapimod's molecular interactions is the potent suppression of pro-inflammatory cytokine production. The compound has been shown to inhibit the production of key cytokines including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). medchemexpress.commedchemexpress.comglpbio.com This suppression is a downstream effect of the inhibition of TLR signaling and the disruption of gp96 function. nih.govresearchgate.netmedchemexpress.com By blocking the initial activation of these inflammatory pathways, Semapimod prevents the subsequent gene expression and synthesis of these critical mediators of inflammation. medchemexpress.commedchemexpress.com The ability to down-regulate the production of multiple pro-inflammatory cytokines underscores the potential of Semapimod as an anti-inflammatory agent. newdrugapprovals.org

Summary of Semapimod's Molecular Interactions

| Mechanism | Target | Effect | IC50 Value |

|---|---|---|---|

| TLR Signaling Inhibition | TLR4 | Inhibition of signaling pathway, desensitization to LPS | ~0.3 µM medchemexpress.commedchemexpress.com |

| Chaperone Protein Interaction | gp96 (HSP90 family) | Inhibition of ATP-binding and ATPase activities | ~0.2-0.4 µM nih.govresearchgate.netmedchemexpress.commedchemexpress.com |

| TLR Biogenesis Disruption | TLR4, TLR9 | Retention in the endoplasmic reticulum | Not Applicable |

| Cytokine Production Suppression | TNF-α, IL-1β, IL-6 | Inhibition of production | Not Applicable |

Attenuation of Chemokine and Adhesion Molecule Gene Expression

Semapimod has been shown to significantly decrease the gene expression of several key chemokines and adhesion molecules involved in the inflammatory cascade. Research indicates that semapimod treatment leads to a reduction in the expression of Macrophage Inflammatory Protein-1alpha (MIP-1α), Monocyte Chemoattractant Protein-1 (MCP-1), and Intercellular Adhesion Molecule-1 (ICAM-1). medchemexpress.commedchemexpress.comchemsrc.comresearchgate.netarctomsci.com This reduction in pro-inflammatory gene expression contributes to a decrease in neutrophil infiltration at sites of inflammation. medchemexpress.commedchemexpress.comchemsrc.com

The downregulation of these molecules is a downstream effect of semapimod's influence on key signaling pathways, particularly the p38 mitogen-activated protein kinase (MAPK) pathway. medchemexpress.commedchemexpress.comchemsrc.com By inhibiting the phosphorylation of p38 MAPK in macrophages, semapimod effectively dampens the signaling cascade that leads to the transcription of these inflammatory genes. medchemexpress.commedchemexpress.comchemsrc.com

Table 1: Effect of Semapimod on Inflammatory Gene Expression

| Molecule | Effect of Semapimod | Associated Pathway |

|---|---|---|

| Macrophage Inflammatory Protein-1alpha (MIP-1α) | Decreased Expression | p38 MAPK |

| Monocyte Chemoattractant Protein-1 (MCP-1) | Decreased Expression | p38 MAPK |

| Intercellular Adhesion Molecule-1 (ICAM-1) | Decreased Expression | p38 MAPK |

Impact on Nitric Oxide Production in Inflammatory Macrophages

A primary and well-documented effect of semapimod is its ability to inhibit the production of nitric oxide (NO) in inflammatory macrophages. wikipedia.orgnewdrugapprovals.orgmedchemexpress.commedchemexpress.comchemsrc.cominvivochem.combioscience.co.ukallgenbio.com Initially, it was believed that semapimod achieved this by inhibiting the uptake of arginine, an essential substrate for nitric oxide synthase. wikipedia.orgnewdrugapprovals.org However, it was later discovered that the suppression of NO synthesis occurs at semapimod concentrations ten times lower than what is required to block arginine uptake, indicating a more direct or potent inhibitory mechanism. wikipedia.orgnewdrugapprovals.org In some experimental models, semapimod has been observed to completely abrogate nitric oxide production within the tunica muscularis. medchemexpress.commedchemexpress.comchemsrc.com

Downstream Modulation of NF-κB Pathway Activation

Semapimod influences the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. ncats.ioresearchgate.netresearchgate.net In rat intestinal epithelioid cells (IEC-6), semapimod has been shown to inhibit the activation of NF-κB that is induced by Toll-like receptor (TLR) ligands. ncats.ioresearchgate.netresearchgate.netnih.gov This inhibitory action is specific, as it does not block NF-κB activation by interleukin-1β (IL-1β) or other cellular stressors. ncats.ioresearchgate.netresearchgate.netnih.gov

The mechanism behind this inhibition involves preventing the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. ncats.io By stabilizing IκBα, semapimod prevents the translocation of NF-κB to the nucleus, thereby blocking the transcription of NF-κB target genes, which include numerous pro-inflammatory cytokines and mediators. ncats.io Furthermore, semapimod has been observed to block the recruitment of the MyD88 adapter protein to the cell surface, which is an early and essential step in TLR-mediated signaling that leads to NF-κB activation. ncats.ionih.gov

Activation of the Cholinergic Anti-Inflammatory Pathway

A significant aspect of semapimod's in vivo mechanism of action is its ability to activate the cholinergic anti-inflammatory pathway. wikipedia.orgnewdrugapprovals.orgresearchgate.net This neural circuit acts as a physiological brake on inflammation. wikipedia.orgitmedicalteam.plmdpi.com

The primary mode of action for semapimod in vivo is now thought to be through the stimulation of the vagus nerve. wikipedia.orgnewdrugapprovals.org This stimulation activates the efferent arm of the inflammatory reflex, a neural pathway that regulates the immune response. itmedicalteam.plmdpi.com Central administration of semapimod has been shown to reduce intestinal inflammation in a manner dependent on the vagus nerve. nih.gov Studies have demonstrated that vagotomy abolishes the anti-inflammatory effects of semapimod. nih.gov Furthermore, semapimod induces c-fos expression in key brain regions associated with vagal nerve activity, including the paraventricular nucleus, the nucleus of the solitary tract, and the dorsal motor nucleus of the vagus nerve. nih.gov

Semapimod is recognized as an agonist of the alpha-7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). nih.govresearchgate.net These receptors are expressed on macrophages and other cytokine-producing cells and are a key component of the cholinergic anti-inflammatory pathway. wikipedia.org The binding of an agonist, such as acetylcholine or semapimod, to α7 nAChR on these immune cells inhibits the production and release of pro-inflammatory cytokines. wikipedia.org This agonist activity provides a molecular basis for how vagus nerve stimulation by semapimod translates into a systemic anti-inflammatory effect. nih.govresearchgate.net The modulation of α7 nAChR is also being explored for its potential in treating cognitive disorders like Alzheimer's disease and schizophrenia. nih.govresearchgate.netnih.govmdpi.com

Role in Vagus Nerve Stimulation and Inflammatory Reflex Modulation

Investigations into Other Enzymatic Targets

Research into the molecular targets of semapimod has extended to other enzymes involved in cellular processes.

Table 2: Investigated Enzymatic Targets of Semapimod

| Enzyme | Finding | Reference |

|---|---|---|

| Deoxyhypusine (B1670255) Synthase | Semapimod (also referred to as AXD455 or CNI-1493) has been identified as an inhibitor of deoxyhypusine synthase (DHS). | nih.govresearchgate.net |

| c-Raf | In vitro kinase assays have identified c-Raf as a direct molecular target of semapimod. The compound was not found to affect the enzymatic activity of b-Raf. | researchgate.netaai.orgnih.govpatsnap.complos.org |

Studies have demonstrated that semapimod inhibits deoxyhypusine synthase (DHS). nih.govresearchgate.net DHS is a key enzyme in the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A), a protein implicated in cell growth and HIV replication. nih.gov

Furthermore, in vitro kinase assays have identified the serine/threonine-protein kinase c-Raf as a direct molecular target of semapimod. researchgate.netaai.orgnih.govpatsnap.complos.org In murine macrophages, semapimod treatment led to impaired MAPK signaling, which is consistent with c-Raf inhibition. nih.gov Notably, semapimod's inhibitory activity appears to be specific to c-Raf, as it did not affect the enzymatic activity of the related b-Raf kinase. nih.gov In a study on Crohn's disease, a decrease in the phosphorylation of MEK, the substrate of Raf, was observed in patients who responded well to semapimod treatment, suggesting that the inhibition of c-Raf activity correlates with clinical benefit. aai.orgnih.gov

Research in Inflammatory and Autoimmune Disease Models

Semapimod's primary activity as an inhibitor of key inflammatory mediators has made it a subject of investigation for various inflammatory and autoimmune conditions. medchemexpress.com Its ability to modulate macrophage activation and cytokine signaling pathways has been a central focus of preclinical studies. wikipedia.orgresearchgate.net

Semapimod has been evaluated for its potential efficacy in treating inflammatory bowel disease (IBD), with a particular focus on conditions resembling Crohn's disease. ncats.io Although clinical trials for Crohn's disease were initiated, the primary focus here is on the preclinical evidence. ncats.iodrugbank.com In experimental settings, Semapimod's mechanism of selectively inhibiting macrophage activation and the production of TNF, a key cytokine in the pathogenesis of Crohn's disease, suggests its therapeutic potential. researchgate.net

Further preclinical research in a rat model of necrotizing enterocolitis (NEC), a severe inflammatory bowel condition, demonstrated that Semapimod could decrease intestinal injury. google.com This protective effect was associated with the reduced expression of high mobility group box 1 (HMGB1) and its receptor for advanced glycation end products (RAGE), as well as the pro-apoptotic proteins Bad and Bax. google.com Semapimod was also shown to decrease the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in this NEC model. google.com

| Model System | Key Findings | Associated Molecular Changes |

|---|---|---|

| Rat Model of Necrotizing Enterocolitis (NEC) | Demonstrated protective effects against intestinal injury. google.com | Decreased expression of HMGB1, RAGE, Bad, Bax, iNOS, and COX-2. google.com |

| General Inflammatory Models | Inhibits macrophage activation and proinflammatory cytokine production. researchgate.net | Suppresses Tumor Necrosis Factor (TNF). researchgate.net |

Postoperative ileus is an inflammatory condition of the gut muscularis that complicates abdominal surgery. nih.gov Preclinical studies in mouse models have shown that Semapimod can prevent the gastrointestinal dysmotility associated with this condition. nih.gov The therapeutic effect is attributed to its ability to inhibit the activation of macrophages within the intestinal muscle layer (tunica muscularis). nih.govresearchgate.net

A key mechanism identified in these studies is the inhibition of the p38 mitogen-activated protein kinase (MAPK) pathway in macrophages. nih.govinvivochem.com Semapimod treatment led to a significant reduction in p38-MAPK phosphorylation, which in turn suppressed the expression of multiple proinflammatory genes, including macrophage inflammatory protein-1alpha, interleukin-6, and monocyte chemoattractant protein-1. nih.gov Furthermore, Semapimod completely prevented the production of nitric oxide within the tunica muscularis, a key mediator of smooth muscle suppression, thereby preserving normal intestinal motility. nih.govresearchgate.net

| Model | Effect of Semapimod | Underlying Mechanism |

|---|---|---|

| Mouse Model of Postoperative Ileus | Prevents suppression of smooth muscle contractility and preserves intestinal transit. nih.gov | Inhibits p38-MAPK phosphorylation in macrophages and abrogates nitric oxide production in the tunica muscularis. nih.govresearchgate.net |

Endothelial dysfunction is a hallmark of metabolic syndrome and a precursor to cardiovascular disease. Studies in Obese Zucker (OZ) rats, a well-established model of metabolic syndrome, have demonstrated that Semapimod can effectively ameliorate this condition. medchemexpress.cominvivochem.comnih.gov The dysfunction in these animals is characterized by a reduced vasorelaxation response. ahajournals.orgnih.gov

In Obese Zucker rats, endothelium-dependent vasorelaxation is significantly impaired. nih.gov Treatment with Semapimod was shown to significantly restore this crucial vascular function. medchemexpress.comnih.gov This restorative effect was strongly correlated with a reduction in the serum levels of proinflammatory cytokines, specifically TNF-α and interleukin-6, as well as C-reactive protein. nih.gov Additionally, Semapimod was found to suppress neointimal formation following arterial injury in this model, an effect mediated at least in part by inhibiting the expression of RAGE. ahajournals.org

The improvement in vascular function following Semapimod treatment is linked to its effects on key intracellular signaling pathways. nih.gov Research in Obese Zucker rats showed that Semapimod administration led to the recovery of adrenomedullin-induced Akt phosphorylation. medchemexpress.cominvivochem.comnih.gov Furthermore, the production of cyclic guanosine (B1672433) monophosphate (cGMP), a critical second messenger in vasodilation, was also restored. invivochem.comnih.gov These findings indicate that Semapimod's beneficial vascular effects are mediated by correcting aberrant signaling pathways downstream of cytokine-induced damage. nih.gov

| Parameter | Observation in Obese Zucker Rats | Effect of Semapimod Treatment |

|---|---|---|

| Endothelium-Dependent Vasorelaxation | Significantly reduced. nih.gov | Significantly restored. medchemexpress.comnih.gov |

| Serum Proinflammatory Cytokines (TNF-α, IL-6) | Elevated. nih.gov | Reduced. nih.gov |

| Akt Phosphorylation (Adrenomedullin-induced) | Impaired. nih.gov | Recovered. medchemexpress.cominvivochem.comnih.gov |

| cGMP Production (Adrenomedullin-induced) | Impaired. nih.gov | Recovered. invivochem.comnih.gov |

| Neointimal Formation (post-injury) | Enhanced. ahajournals.org | Suppressed. ahajournals.org |

Cytokine storm is a life-threatening systemic inflammatory response involving the excessive production of cytokines. Semapimod's fundamental mechanism as a proinflammatory cytokine inhibitor makes it a candidate for mitigating such phenomena. invivochem.commedchemexpress.com A preclinical study in rats investigated Semapimod's ability to suppress the cytokine storm induced by the anticancer agent interleukin-2 (B1167480) (IL-2). wikipedia.org The results were promising, showing that Semapimod could suppress the cytokine surge without compromising the anticancer properties of IL-2. wikipedia.org This suggests a potential role for Semapimod in managing cytokine-related toxicities in certain therapeutic contexts.

Restoration of Vascular Function

Efficacy in Models of Endotoxic Shock

Semapimod has demonstrated significant anti-inflammatory effects in models of endotoxic shock, a condition often induced experimentally by lipopolysaccharide (LPS). plos.org The compound is recognized as an inhibitor of proinflammatory cytokine production, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. medchemexpress.comfrontiersin.org

Research indicates that semapimod inhibits TLR4 signaling with an IC50 of approximately 0.3 μM, which desensitizes cells to LPS. It is believed to target gp96, a chaperone protein essential for Toll-like receptor (TLR) biogenesis, thereby impairing TLR function and reducing inflammatory responses. researchgate.net Specifically, it inhibits the ATP-binding and ATPase activities of gp96. researchgate.net This mechanism is thought to contribute to its protective effects against the inflammatory and hemodynamic responses to LPS. google.com

In various cellular and animal models, semapimod has been shown to suppress the production of inflammatory cytokines from activated macrophages. nih.gov Its effects are not limited to macrophages, as it also inhibits inflammatory responses in other cell types like endothelial cells and enterocytes. researchgate.net The compound has been observed to inhibit the activation of p38 MAP kinase in response to LPS, a key pathway in the inflammatory cascade. google.com

Investigations in Neuroinflammatory and Neurodegenerative Disease Models

Effects on Amyloid Beta Pathology in Alzheimer's Disease Models

In preclinical models of Alzheimer's disease, semapimod has shown potential in addressing the hallmark amyloid-beta (Aβ) pathology. Studies in transgenic mice (TgCRND8) that overexpress human amyloid precursor protein (APP) revealed a significant reduction in Aβ deposition after treatment with semapimod.

Specifically, an eight-week treatment regimen resulted in a 70% decrease in the amyloid plaque area in the cortex and an 87% reduction in the hippocampus. In vitro experiments using an APP-overexpressing cell line also demonstrated a dose-dependent reduction in total Aβ accumulation. It is suggested that semapimod interferes with the assembly of soluble Aβ oligomers, preventing them from damaging neuronal cells. Furthermore, there is evidence to suggest that semapimod may shift APP processing towards the non-amyloidogenic pathway. researchgate.net

| Alzheimer's Disease Model: Semapimod Efficacy | |

| Model | TgCRND8 mice (overexpressing human APP) |

| Treatment Duration | 8 weeks |

| Effect on Amyloid Plaques (Cortex) | 70% reduction |

| Effect on Amyloid Plaques (Hippocampus) | 87% reduction |

| In Vitro Effect | Dose-dependent reduction of total Aβ accumulation |

Modulation of Microglial Activity and Glial-Mediated Inflammation

Microglia, the resident immune cells of the central nervous system, play a crucial role in neuroinflammation. plos.orgnih.gov Semapimod has been shown to selectively interfere with the function of microglia and macrophages. plos.orgnih.gov This is significant as microglial activation is implicated in the progression of neurodegenerative diseases. nih.gov

In a rat model where alpha-synuclein (B15492655) protofibrils were injected into the substantia nigra, there was profound microglial activation and subsequent neuronal cell loss. nih.gov Treatment with semapimod was able to attenuate this neuronal cell death, suggesting its ability to modulate harmful microglial responses. nih.gov Semapimod has been shown to inhibit the activation of p38 and ERK1/2 MAP kinases and NF-κB signaling pathways in microglial cells, which are potent pro-inflammatory pathways. nih.gov The compound's selectivity for cells of the monocytic lineage, such as microglia and macrophages, means it does not appear to significantly affect other cell types like T cells. plos.orgnih.gov

Research in Oncology Models

Inhibition of Tumor Cell Invasion (e.g., Glioblastoma models)

Glioblastoma is a highly malignant brain tumor characterized by its invasive nature. nih.gov Microglia and infiltrating macrophages are known to promote glioblastoma cell invasion. plos.orgnih.gov Semapimod has demonstrated a marked inhibitory effect on glioblastoma tumor cell invasion both in vitro and in vivo. plos.orgnih.gov

In vitro studies using GL261 glioblastoma cells showed that semapimod potently inhibits microglia-stimulated invasion of these cancer cells. plos.orgnih.gov It also inhibits the migration of microglia towards glioblastoma cells. plos.org In an orthotopic mouse model of glioblastoma, intracranial administration of semapimod resulted in a greater than 75% inhibition of tumor cell invasion. plos.orgresearchgate.net Tumors in treated animals displayed sharply demarcated borders, in contrast to the diffuse and invasive edges seen in control tumors. researchgate.net It is important to note that semapimod's effect appears to be selective, as it does not inhibit serum-stimulated glioblastoma cell invasion, highlighting its specific action on microglia-mediated processes. plos.orgnih.gov

| Glioblastoma Invasion: Semapimod Efficacy | |

| In Vitro Model | Microglia-stimulated GL261 glioblastoma cells plos.org |

| In Vitro Effect | Potent inhibition of glioblastoma cell invasion plos.org |

| In Vivo Model | Orthotopic GL261 mouse model plos.orgresearchgate.net |

| In Vivo Effect | >75% inhibition of tumor cell invasion plos.orgresearchgate.net |

Reduction of Metastatic Spread (e.g., Ewing Sarcoma models)

Ewing Sarcoma is an aggressive bone and soft tissue cancer, with a poor prognosis for patients with metastatic disease. nih.govplos.org Tumor-associated macrophages (TAMs) are implicated in promoting the progression and metastasis of Ewing Sarcoma. nih.govplos.org

In Vivo Experimental Designs and Animal Model Studies

Selection and Characterization of Relevant Animal Models

To investigate the diverse pharmacological properties of semapimod (B1236278), researchers have employed a range of well-characterized animal models. These models are selected to mimic specific human diseases and pathological conditions, providing a platform to assess the compound's efficacy.

Rodent Models

Rodent models, particularly mice and rats, have been instrumental in the preclinical evaluation of semapimod. medchemexpress.comresearchgate.netnih.govphysiology.orgahajournals.org

Mice: Various strains of mice, including C57BL/6, have been utilized in studies of postoperative ileus, glioblastoma, and ventilator-induced lung injury. nih.govnih.govatsjournals.org In a model of postoperative ileus, C57BL/6 mice were used to demonstrate that semapimod could prevent intestinal dysmotility by inhibiting the p38 mitogen-activated protein kinase (MAPK) pathway. nih.gov For glioblastoma research, C57BL/6 mice were chosen for orthotopic implantation of GL261 glioma cells, as this model recapitulates the pathological features of the human disease and is suitable for evaluating immunomodulatory therapies. medchemexpress.comnih.gov

Rats: Neonatal rats have been used to create an experimental model of necrotizing enterocolitis (NEC), a serious inflammatory intestinal condition in premature infants. physiology.orgphysiology.orgnih.gov This model involves subjecting newborn rats to hypoxia and formula feeding to induce intestinal inflammation that histologically resembles human NEC. physiology.orgphysiology.orgnih.gov

Obese Zucker Rats (OZR): OZR are a valuable model for studying metabolic syndrome, insulin (B600854) resistance, and associated vascular complications. medchemexpress.comahajournals.org These rats exhibit endothelial dysfunction and are used to investigate therapies aimed at improving vascular health. medchemexpress.comahajournals.org Studies have shown that semapimod can ameliorate endothelial dysfunction in these animals. medchemexpress.comchemsrc.com

Specific Disease Induction Protocols

The induction of specific diseases in these animal models is a critical step in evaluating the therapeutic effects of semapimod.

Endotoxemia: This condition, characterized by a systemic inflammatory response to bacterial endotoxins, has been induced in animal models to study the anti-inflammatory properties of semapimod. The compound has shown protective effects against lethal endotoxemia.

Ileus: Postoperative ileus, a common complication of abdominal surgery, is modeled in mice through intestinal manipulation. researchgate.netnih.gov This procedure triggers a severe inflammatory response in the tunica muscularis, the outer muscle layer of the intestine, leading to impaired gut motility. researchgate.netnih.gov

Tumor Implantation: To study the effects of semapimod on cancer, particularly glioblastoma, tumor cells are implanted into the brains of mice. medchemexpress.comnih.gov Specifically, GL261 glioma cells are orthotopically implanted into the caudate putamen of C57Bl/6 mice. medchemexpress.comnih.gov This allows for the investigation of tumor growth, invasion, and the impact of therapies like semapimod in combination with radiation. medchemexpress.comnih.gov

Assessment of Physiological and Pathological Endpoints

Following disease induction and treatment with semapimod, a variety of physiological and pathological endpoints are assessed to determine the compound's efficacy.

Vascular Function Measurements

In models of vascular dysfunction, such as the Obese Zucker rat, the assessment of vascular function is a key endpoint. medchemexpress.comphysiology.org

Vasorelaxation: Endothelium-dependent vasorelaxation is a measure of the ability of blood vessels to relax and widen, which is crucial for maintaining healthy blood flow. In OZR, this function is impaired. medchemexpress.com Studies have demonstrated that treatment with semapimod can restore endothelium-dependent vasorelaxation in these animals, indicating an improvement in vascular function. medchemexpress.comchemsrc.com

Inflammatory Marker Analysis in Tissues and Biofluids

A primary mechanism of action for semapimod is the inhibition of proinflammatory cytokine production. researchgate.netphysiology.org Therefore, the analysis of inflammatory markers is a critical component of in vivo studies.

Cytokine Levels: Semapimod has been shown to inhibit the production of key proinflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). medchemexpress.commedchemexpress.com These cytokines are measured in plasma and tissue homogenates to quantify the anti-inflammatory effects of the compound. researchgate.netresearchgate.net

Other Inflammatory Mediators: In addition to cytokines, the expression of other inflammatory molecules is also assessed. This includes macrophage inflammatory protein-1alpha, monocyte chemoattractant protein-1, and intercellular adhesion molecule-1. nih.govchemsrc.commedchemexpress.com Semapimod has been found to decrease the gene expression of these molecules. nih.govchemsrc.commedchemexpress.com Furthermore, semapimod has been shown to completely abrogate the production of nitric oxide within the tunica muscularis in a model of postoperative ileus. nih.govchemsrc.commedchemexpress.com

Histopathological Evaluation of Tissue Inflammation

Histopathological analysis provides a visual assessment of the extent of inflammation and tissue damage. physiology.org

Neutrophil Infiltration: Neutrophils are a type of white blood cell that are recruited to sites of inflammation. The extent of neutrophil infiltration into tissues is a key indicator of the severity of the inflammatory response. nih.govchemsrc.commedchemexpress.com Semapimod treatment has been shown to significantly reduce neutrophil infiltration in models of postoperative ileus. nih.govchemsrc.commedchemexpress.com

Tunica Muscularis: In the context of postoperative ileus, the tunica muscularis of the intestine is examined for signs of inflammation. nih.gov Semapimod has been shown to reduce inflammation within this tissue layer. nih.gov In a model of necrotizing enterocolitis, histological analysis of the terminal ileum is performed to assess the severity of intestinal injury. physiology.orgphysiology.orgnih.gov

Tumor Growth and Metastasis Monitoring

The in vivo effects of Semapimod on tumor growth and metastasis have been evaluated in various preclinical cancer models, utilizing methods that allow for the quantitative assessment of tumor progression.

In a mouse model of Ewing Sarcoma, the impact of CNI-1493 (Semapimod) on metastasis was investigated. nih.gov Researchers quantified the metastatic tumor burden by measuring the cross-sectional area of metastatic tumors in tissue sections. The findings indicated a significant reduction in metastatic tumor burden in mice treated with CNI-1493 compared to control mice. nih.gov Specifically, the mean total metastatic cross-sectional area was 0.09 ± 0.08 mm² in the treated group, a substantial decrease from 0.49 ± 0.16 mm² in the control group. nih.gov A more pronounced effect was observed on the invasive metastatic burden, which was reduced to 0.004 ± 0.004 mm² in the treated group from 0.49 ± 0.16 mm² in the control group. nih.gov

Another area of investigation has been in glioblastoma models. In an orthotopic mouse model using GL261 glioblastoma cells, Semapimod's effect on tumor cell invasion was monitored. nih.govresearchgate.net The study involved implanting tumor cells into the brains of C57Bl/6 mice. nih.gov Tumor cell invasion was visualized using Ki67 staining, which highlights proliferating cells. nih.govresearchgate.net Quantification of invaded tumor cells, normalized to the length of the tumor border, revealed that Semapimod inhibited tumor cell invasion by more than 75%. researchgate.netmedchemexpress.com Tumors in the control group showed diffuse edges with significant cell invasion into the surrounding brain parenchyma, whereas Semapimod-treated tumors had sharply demarcated borders. nih.govresearchgate.net

Furthermore, in a murine model of oxygen-induced retinopathy (OIR), a condition involving pathological neovascularization, intraperitoneal administration of Semapimod was shown to reduce preretinal neovascularization while increasing normal intraretinal vascularization at postnatal day 17 (P17). nih.gov

| Animal Model | Monitored Parameter | Treatment Group (Semapimod) | Control Group | Reference |

|---|---|---|---|---|

| Ewing Sarcoma (Mouse) | Mean Total Metastatic Cross-Sectional Area (mm²) | 0.09 ± 0.08 | 0.49 ± 0.16 | nih.gov |

| Ewing Sarcoma (Mouse) | Mean Invasive Metastatic Cross-Sectional Area (mm²) | 0.004 ± 0.004 | 0.49 ± 0.16 | nih.gov |

| Glioblastoma (GL261 Mouse) | Inhibition of Tumor Cell Invasion | >75% | Baseline | researchgate.netmedchemexpress.com |

| Oxygen-Induced Retinopathy (Mouse) | Preretinal Neovascularization | Significantly decreased | Baseline | nih.gov |

Investigation of Systemic and Local Pharmacodynamic Responses

The pharmacodynamic profile of Semapimod has been characterized by its influence on inflammatory pathways and cytokine production in various in vivo models. A primary mechanism of action is the inhibition of p38 mitogen-activated protein kinase (MAPK) and the suppression of proinflammatory cytokines. medchemexpress.com

In a rat model of experimental necrotizing enterocolitis (NEC), intraperitoneal administration of Semapimod was shown to decrease the expression of high mobility group box 1 (HMGB1) and its receptor RAGE in ileal samples. google.com The same study also demonstrated that Semapimod reduced the expression of the pro-apoptotic proteins Bad and Bax, as well as the inflammatory mediators iNOS and COX-2. google.com